Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate
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Overview
Description
Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate is a chemical compound with the molecular formula C12H12ClN3O6S It is characterized by the presence of a benzene ring substituted with chloro, nitro, and thiomorpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate typically involves a multi-step process:
Chlorination: The chloro group is introduced via chlorination reactions, often using chlorine gas or other chlorinating agents.
Thiomorpholine Substitution: The thiomorpholine group is introduced through nucleophilic substitution reactions, where thiomorpholine displaces a leaving group on the benzene ring.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiomorpholine group may interact with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the thiomorpholine group, making it less versatile in terms of biological activity.
Methyl 3,5-dinitrobenzoate: Lacks both the chloro and thiomorpholine groups, resulting in different chemical and biological properties.
Methyl 4-chloro-2-nitrobenzoate:
Uniqueness
Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate is unique due to the presence of both nitro and thiomorpholine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
929194-13-8 |
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Molecular Formula |
C12H12ClN3O6S |
Molecular Weight |
361.76 g/mol |
IUPAC Name |
methyl 4-chloro-3,5-dinitro-2-thiomorpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H12ClN3O6S/c1-22-12(17)7-6-8(15(18)19)9(13)11(16(20)21)10(7)14-2-4-23-5-3-14/h6H,2-5H2,1H3 |
InChI Key |
DYPHHGCDIXBNAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N2CCSCC2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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